

A Technical Guide to the Physical and Chemical Properties of Pure Selachyl Alcohol

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Compound of Interest

Compound Name: *Selachyl alcohol*

Cat. No.: *B116593*

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Introduction

Selachyl alcohol, systematically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a naturally occurring monoalkylglycerol. It is a key constituent of the liver oil of certain elasmobranch fish, such as sharks, from which its name is derived (Selachii)[1][2]. Structurally, it consists of a glycerol backbone with an oleyl group (a C18 monounsaturated fatty alcohol) attached via a stable ether linkage[2]. This ether bond confers significantly different chemical properties compared to the more common ester-linked monoacylglycerols, notably a high resistance to chemical and enzymatic hydrolysis[3]. These unique characteristics make **selachyl alcohol** and related alkylglycerols subjects of interest in pharmaceutical and cosmetic research, with applications ranging from use as advanced drug delivery vehicles and antihypertensive agents to roles as surfactants and skin conditioning agents[4]. This guide provides an in-depth overview of the core physical and chemical properties of pure **selachyl alcohol** for researchers, scientists, and drug development professionals.

General Information and Identifiers

Selachyl alcohol is identified by several names and registry numbers depending on its stereochemistry. The racemic mixture is most commonly referenced.

| Identifier | Value |
|---|--|
| IUPAC Name | 3-[(Z)-octadec-9-enoxy]propane-1,2-diol ^[5] |
| Synonyms | Glycerol 1-oleyl ether, 1-O-octadec-9-enyl glycerol, α -Oleyl glyceryl ether ^[1] |
| Molecular Formula | C ₂₁ H ₄₂ O ₃ ^[5] |
| Molecular Weight | 342.56 g/mol ^[5] |
| CAS Number | 593-31-7 (racemic) ^{[2][5]} |
| 6898-45-9 (S-enantiomer) ^[2] | |
| InChI Key | NRWMBHYHFFGEEC-KTKRTIGZSA-N ^[5] |

Physical Properties

Selachyl alcohol is a lipophilic, oily substance at room temperature. Its physical properties are summarized below. It should be noted that variations exist in the literature, which may be attributed to sample purity and measurement conditions.

| Property | Value | Source(s) |
|---|--|-----------|
| Appearance | Colorless to pale brown oil | [2] |
| Melting Point | 5.5 - 7.5 °C | [2] |
| Boiling Point | 145 - 146 °C at 0.5 Torr | [2] |
| 470.6 °C at 760 mmHg (Predicted) | [6] | |
| Density | 0.842 g/cm³ at 26 °C | [3] |
| 0.924 g/cm³ (Temperature not specified) | [6] | |
| Solubility | Water: 0.007424 mg/L at 25 °C (Estimated) | [7] |
| Organic Solvents: Slightly soluble in Chloroform, Dichloromethane, Methanol. Soluble in DMSO (\geq 100 mg/mL) and mixtures of DMSO/corn oil. Requires chloroform/methanol mixtures for efficient extraction. | [3][4] | |
| pKa | 13.68 \pm 0.20 (Predicted) | [3] |
| LogP | 5.39 - 7.31 (Estimated) | [3][6] |

Chemical Properties and Reactivity

The chemical behavior of **selachyl alcohol** is dictated by its three principal functional regions: the ether linkage, the primary and secondary hydroxyl groups, and the carbon-carbon double bond.

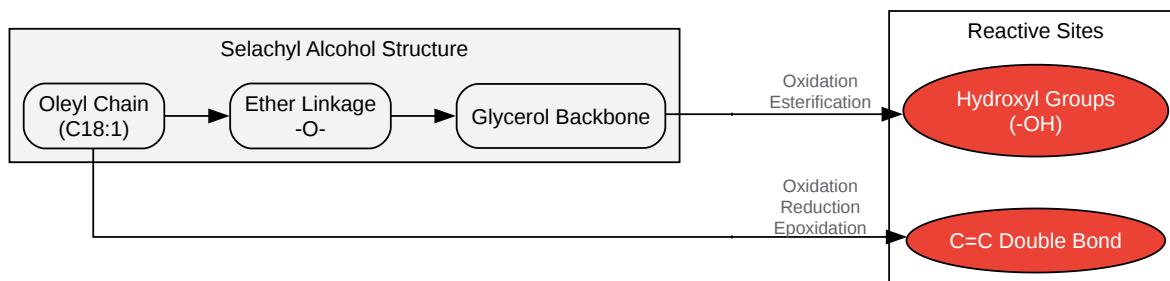
3.1. Stability The ether linkage in **selachyl alcohol** is its most defining chemical feature. Unlike ester bonds found in acylglycerols, this linkage is highly resistant to alkaline hydrolysis, making

the compound non-saponifiable[2]. It is also stable against cleavage by common lipase enzymes[3]. However, the molecule is susceptible to degradation under certain conditions:

- Oxidative Instability: The cis-double bond in the oleyl chain is a primary site for oxidation, making the compound sensitive to degradation upon exposure to air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity[3].
- Light Sensitivity: Sources indicate that **selachyl alcohol** may be light-sensitive, and storage protected from light is advised[4].

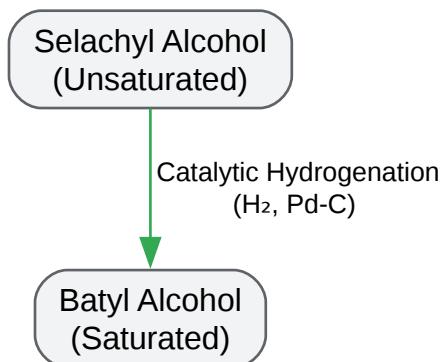
3.2. Reactivity and Key Transformations **Selachyl alcohol** can undergo a variety of chemical reactions at its functional groups.

- Hydroxyl Group Reactions: The primary and secondary hydroxyl groups on the glycerol moiety can be oxidized to yield corresponding aldehydes, ketones, or carboxylic acids[3]. They can also undergo esterification or etherification reactions.
- Double Bond Reactions: The double bond is susceptible to several addition reactions. Most notably, it can be reduced via catalytic hydrogenation. This process, typically using a catalyst like palladium on carbon (Pd-C), converts the unsaturated oleyl group into a saturated stearyl group, transforming **selachyl alcohol** into its saturated analog, batyl alcohol[5]. The double bond can also be targeted for epoxidation or oxidative cleavage[3].



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Caption: Key reactive sites on the **selachyl alcohol** molecule.



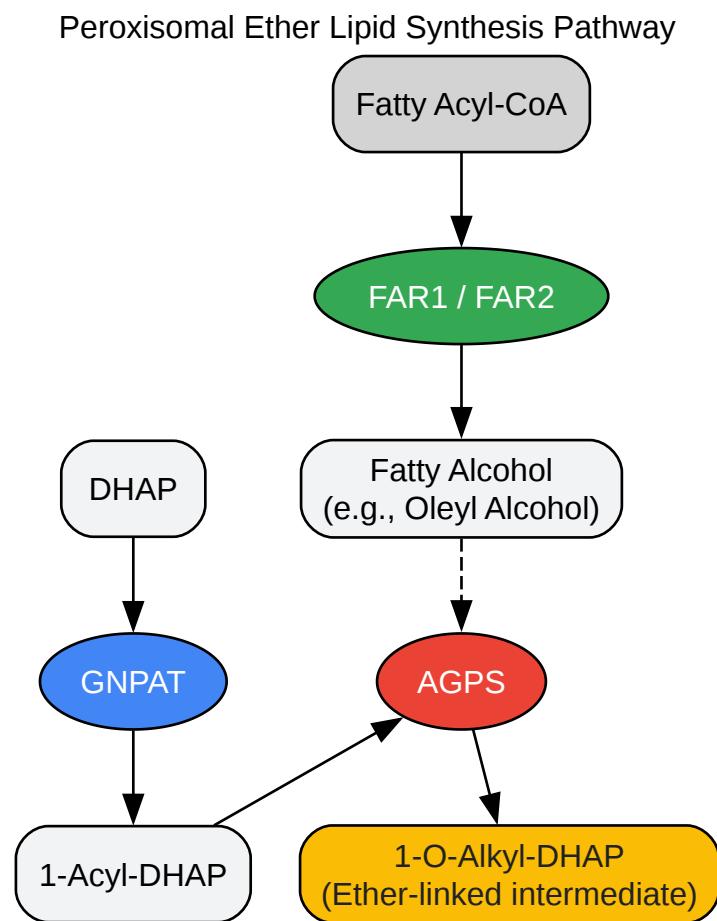
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Caption: Workflow for the chemical reduction of **selachyl alcohol**.

Biological and Enzymatic Interactions

In biological systems, **selachyl alcohol** is an intermediate in the complex pathway of ether lipid biosynthesis and is subject to specific enzymatic degradation.

4.1. Biosynthesis of Ether Lipids The synthesis of the ether bond is initiated in the peroxisomes. The pathway begins with dihydroxyacetone phosphate (DHAP). A fatty acyl-CoA reductase (FAR1 or FAR2) produces a fatty alcohol (e.g., oleyl alcohol), which is then exchanged for the acyl group on 1-acyl-DHAP by alkylglycerone phosphate synthase (AGPS). This forms the first ether-linked intermediate, which is a precursor for **selachyl alcohol**-containing lipids[5].



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Caption: Simplified peroxisomal pathway for ether lipid biosynthesis.

4.2. Enzymatic Cleavage While resistant to most lipases, the ether linkage of alkylglycerols like **selachyl alcohol** can be cleaved. This is accomplished by the enzyme alkylglycerol monooxygenase (AGMO), which hydroxylates the alpha-carbon of the ether-linked chain, leading to the release of glycerol and a fatty aldehyde[5].

Expected Spectroscopic Data

While specific, verified spectra for pure **selachyl alcohol** are not widely available in public databases, its characteristic spectral features can be predicted based on its functional groups.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
|---|-------------------------------|--|
| ¹ H NMR | Olefinic Protons (-CH=CH-) | δ 5.3 - 5.4 ppm |
| Glycerol Protons (-CH ₂ -O-, -CH-O-) | | δ 3.4 - 4.5 ppm |
| Hydroxyl Protons (-OH) | | δ 2.0 - 5.0 ppm (variable, often broad) |
| Alkyl Chain Protons (-CH ₂ -, -CH ₃) | | δ 0.8 - 2.1 ppm |
| ¹³ C NMR | Olefinic Carbons (-C=C-) | δ 129 - 131 ppm |
| Ether-linked Carbon (-CH ₂ -O-Alkyl) | | δ 70 - 72 ppm |
| Glycerol Carbons (-C-OH) | | δ 60 - 70 ppm |
| Alkyl Chain Carbons (-CH ₂ -, -CH ₃) | | δ 14 - 34 ppm |
| IR Spectroscopy | O-H Stretch (Hydrogen-bonded) | 3200 - 3600 cm ⁻¹ (Strong, Broad) |
| C-H Stretch (sp ³ and sp ²) | | 2850 - 3010 cm ⁻¹ (Strong) |
| C=C Stretch | | ~1650 cm ⁻¹ (Weak to Medium) |
| C-O Stretch (Ether and Alcohol) | | 1050 - 1150 cm ⁻¹ (Strong) |
| Mass Spectrometry | Fragmentation | Expected fragments from α -cleavage (loss of CH ₂ OH) and cleavage at the ether linkage. Dehydration (loss of H ₂ O) is also common for alcohols. |

Experimental Protocols

The following sections detail generalized methodologies for characterizing the properties of **selachyl alcohol**, adapted from standard lipid analysis techniques.

6.1. Protocol: Determination of Melting Point (Capillary Tube Method)

This protocol is based on the AOCS Official Method Cc 1-25 for determining the slip point of fats and oils, which is suitable for compounds like **selachyl alcohol** that soften over a range[8].

- Sample Preparation: Ensure the **selachyl alcohol** sample is completely liquid and free of moisture. If necessary, gently warm the sample and filter it through anhydrous sodium sulfate.
- Capillary Loading: Dip three clean capillary tubes (1 mm inner diameter) into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.
- Crystallization: Fuse the sample-containing end of the tubes in a small flame. Place the tubes in a refrigerator at 4-10 °C for at least 16 hours to ensure complete crystallization.
- Apparatus Setup: Attach the capillary tubes to a calibrated thermometer (-2 to 68 °C range) with a rubber band, aligning the bottom of the tubes with the thermometer's mercury bulb.
- Measurement: Suspend the thermometer in a 600 mL beaker of clear distilled water, immersing the bulb to a depth of ~30 mm. The initial water temperature should be 8-10 °C below the expected melting point.
- Heating: Heat the water bath with constant, gentle agitation (e.g., a small stream of air) to raise the temperature at a rate of 0.5 °C per minute[9].
- Observation: Record the temperature at which the fat column begins to rise or "slip" in each capillary tube. This is the slip point. For a "clear point," continue heating until the sample becomes completely transparent and record that temperature[10].
- Reporting: The average of the temperatures recorded from the three tubes is reported as the melting point.

6.2. Protocol: Determination of Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility[11][12].

- System Preparation: Prepare saturated solutions of the desired solvent system (e.g., n-octanol and phosphate-buffered saline pH 7.4 for LogD determination). To do this, mix the two phases, shake vigorously, and allow them to separate completely.
- Sample Addition: Add an excess amount of pure **selachyl alcohol** to a vial containing a known volume of the pre-saturated solvent (e.g., 2 mL of buffered water). The excess solid/oil ensures that a saturated solution is formed.
- Equilibration: Seal the vial and place it on an orbital shaker or sonicator in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for a sufficient period to reach equilibrium (typically 24-72 hours)[11][12].
- Phase Separation: After equilibration, cease agitation and allow the phases to separate. If an emulsion persists, the sample may be centrifuged at a low speed to facilitate separation.
- Sampling and Analysis: Carefully withdraw a known volume from the clear, supernatant solvent phase, ensuring no undissolved material is transferred. Dilute the aliquot with an appropriate solvent and determine the concentration of **selachyl alcohol** using a suitable analytical method (e.g., HPLC-MS or GC-FID after derivatization), referenced against a calibration curve.
- Calculation: The solubility is reported in units such as mg/mL or mol/L.

6.3. Protocol: Assessment of Oxidative Stability (Rancimat Method)

The Rancimat method is an accelerated aging test that determines the induction period of an oil, which correlates with its resistance to oxidation[13][14].

- Sample Preparation: Weigh a precise amount of **selachyl alcohol** (typically 3-5 g) directly into a clean, dry reaction vessel.
- Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument, pre-heated to a constant high temperature (e.g., 110 °C). Place a measuring vessel containing deionized water onto the conductivity electrode.

- Initiation of Test: Insert the air tube into the sample and begin passing a stream of purified air through it at a constant rate (e.g., 20 L/h)[13]. The air carries volatile oxidation products from the sample into the deionized water.
- Data Collection: The instrument continuously measures the electrical conductivity of the water. As the sample oxidizes, volatile organic acids are formed, which dissolve in the water and cause a sharp increase in its conductivity.
- Determination of Induction Period: The induction period (IP) is the time elapsed from the start of the test until the point of rapid conductivity increase (the inflection point of the curve). A longer induction period indicates higher oxidative stability[14].

Storage and Handling

To ensure the integrity of pure **selachyl alcohol**, specific storage and handling procedures are required.

- Storage Conditions: For long-term stability, **selachyl alcohol** should be stored at low temperatures, typically -20°C[4]. If in a solvent, storage at -80°C is recommended. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from light to prevent oxidative degradation and other light-mediated reactions[4].
- Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or under a fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.

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